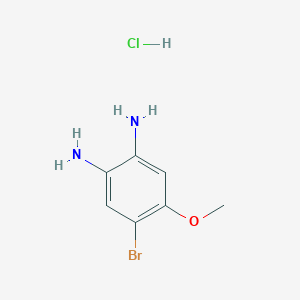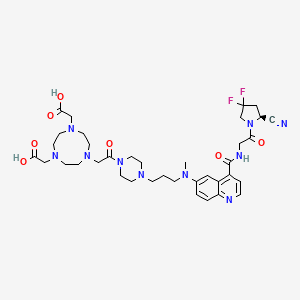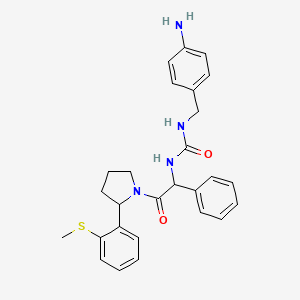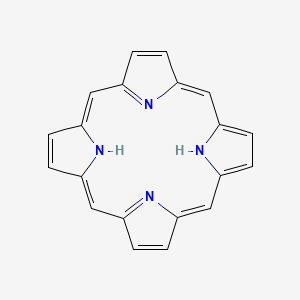![molecular formula C28H22O2 B11928265 (S)-2-Hydroxy-2'-[(R)-hydroxy(o-tolyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11928265.png)
(S)-2-Hydroxy-2'-[(R)-hydroxy(o-tolyl)methyl]-[1,1'-binaphthalene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Hydroxy-2’-[®-hydroxy(o-tolyl)methyl]-[1,1’-binaphthalene] is a chiral compound that features a binaphthalene core with hydroxyl and hydroxy(o-tolyl)methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Hydroxy-2’-[®-hydroxy(o-tolyl)methyl]-[1,1’-binaphthalene] typically involves the use of chiral ligands and catalysts to ensure the desired stereochemistry. One common method involves the catalytic asymmetric oxidation of sulfides to sulfoxides using chiral ligands such as ®-6,6’-Diphenyl-BINOL in combination with titanium isopropoxide (Ti(O-i-Pr)4) and aqueous tert-butyl hydroperoxide (TBHP) as the oxidant .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Hydroxy-2’-[®-hydroxy(o-tolyl)methyl]-[1,1’-binaphthalene] can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include TBHP, hydrogen peroxide (H2O2), and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(S)-2-Hydroxy-2’-[®-hydroxy(o-tolyl)methyl]-[1,1’-binaphthalene] has several scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Medicine: Investigated for its potential use in drug development and as a chiral auxiliary in pharmaceutical synthesis.
Industry: Utilized in the production of enantiomerically pure compounds and materials.
Mechanism of Action
The mechanism of action of (S)-2-Hydroxy-2’-[®-hydroxy(o-tolyl)methyl]-[1,1’-binaphthalene] involves its ability to act as a chiral ligand, facilitating asymmetric reactions by coordinating with metal catalysts. This coordination helps in the selective formation of one enantiomer over the other, making it valuable in asymmetric synthesis.
Comparison with Similar Compounds
Similar Compounds
®-6,6’-Diphenyl-BINOL: Another chiral ligand used in asymmetric synthesis.
Methyl p-tolyl sulfoxide: A related compound with similar structural features.
Uniqueness
(S)-2-Hydroxy-2’-[®-hydroxy(o-tolyl)methyl]-[1,1’-binaphthalene] is unique due to its specific stereochemistry and the presence of both hydroxyl and hydroxy(o-tolyl)methyl groups, which provide distinct reactivity and selectivity in chemical reactions.
Properties
Molecular Formula |
C28H22O2 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
1-[2-[(R)-hydroxy-(2-methylphenyl)methyl]naphthalen-1-yl]naphthalen-2-ol |
InChI |
InChI=1S/C28H22O2/c1-18-8-2-5-11-21(18)28(30)24-16-14-19-9-3-6-12-22(19)26(24)27-23-13-7-4-10-20(23)15-17-25(27)29/h2-17,28-30H,1H3/t28-/m1/s1 |
InChI Key |
FMVMKRNTIVSKJE-MUUNZHRXSA-N |
Isomeric SMILES |
CC1=CC=CC=C1[C@H](C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)O)O |
Canonical SMILES |
CC1=CC=CC=C1C(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3,6-Di-1-azetidinyl-9-[5-[[2-[2-[2-[2-azidoethoxy]ethoxy]ethoxy]ethyl]carbamoyl]-2-carboxyphenyl]xanthylium, inner salt](/img/structure/B11928220.png)




![4-[4-[3,5-bis[4-(4-cyanophenyl)phenyl]phenyl]phenyl]benzonitrile](/img/structure/B11928257.png)


